molecular formula C8H5BrN2O2 B1374428 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 1101121-05-4

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B1374428
CAS No.: 1101121-05-4
M. Wt: 241.04 g/mol
InChI Key: KPAHXGSXTRKJCE-UHFFFAOYSA-N
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Description

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2 It is a derivative of pyrazolo[1,5-a]pyridine, characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 3-position

Biochemical Analysis

Biochemical Properties

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to changes in gene expression that affect cell proliferation and apoptosis . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain metabolic enzymes, leading to changes in the levels of specific metabolites within the cell . These interactions can have downstream effects on cellular metabolism and overall cell function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its location within the cell .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as the PI3K enzyme . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation, growth, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom and carboxylic acid group allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAHXGSXTRKJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00738477
Record name 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1101121-05-4
Record name 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00738477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspensions of ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate (0.27 g, 1.0 mmol) in EtOH (5 mL) was added 6 N KOH (0.3 uL, 2.0 mmol). The reaction was heated to reflux for 3 hours then cooled to room temperature and neutralized to pH 6 with 1M HCl. The resulting solid was filtered and dried under vacuum to yield 5-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid (I-25) as a white solid. 1H NMR (400 MHz, DMSO-d6) δ 8.83 (d, J=7.6 Hz, 1 H), 8.42 (s, 1 H), 8.21 (d, J=2.4 Hz, 1 H), 7.30 (dd, J=2.0, 7.6 Hz, 1 H). MS m/z 240.9, 242.9 (M+1)+.
Quantity
0.27 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 μL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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